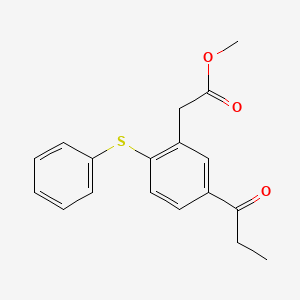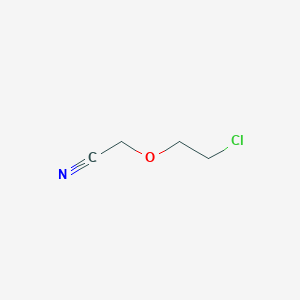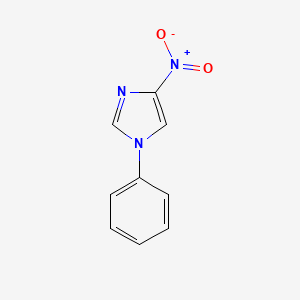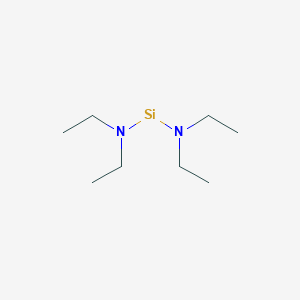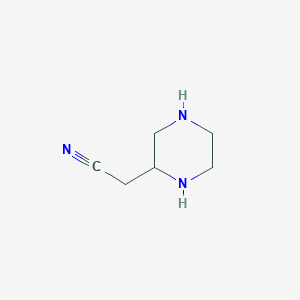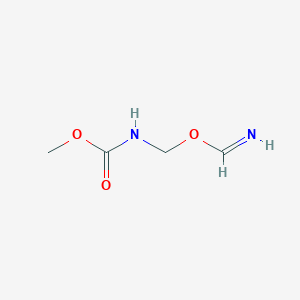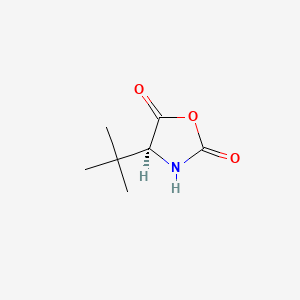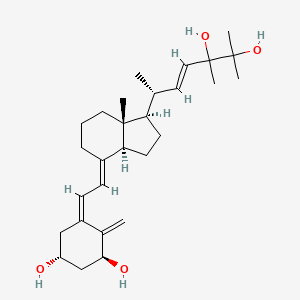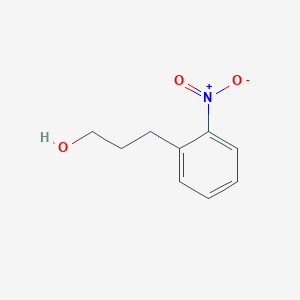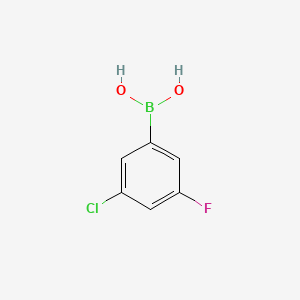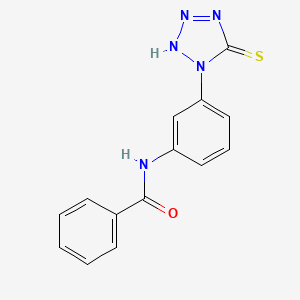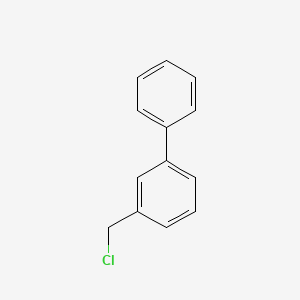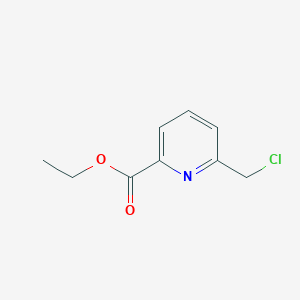
6-(Chlorométhyl)pyridine-2-carboxylate d’éthyle
Vue d'ensemble
Description
Ethyl 6-(chloromethyl)pyridine-2-carboxylate: is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, featuring a chloromethyl group at the 6-position and a carboxylate ester functional group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials:
Chloromethylation Reaction: The pyridine-2-carboxylic acid undergoes a chloromethylation reaction, where a chloromethyl group is introduced at the 6-position. This reaction is often carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Esterification: The resulting 6-(chloromethyl)pyridine-2-carboxylic acid is then esterified with ethanol to produce Ethyl 6-(chloromethyl)pyridine-2-carboxylate. This esterification reaction is typically performed under acidic conditions with a dehydrating agent like sulfuric acid.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate is scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield.
Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level for industrial applications.
Types of Reactions:
Oxidation: Ethyl 6-(chloromethyl)pyridine-2-carboxylate can undergo oxidation reactions to form various oxidized products, such as pyridine-2,6-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in compounds like Ethyl 6-(methyl)pyridine-2-carboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) are used, often with a base like sodium hydroxide (NaOH) to facilitate the reaction.
Major Products Formed:
Oxidation Products: Pyridine-2,6-dicarboxylate derivatives.
Reduction Products: Ethyl 6-(methyl)pyridine-2-carboxylate.
Substitution Products: Various amides, esters, and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Ethyl 6-(chloromethyl)pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting bacterial infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 6-(chloromethyl)pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or disrupts membrane integrity.
Anticancer Activity: Inhibits enzymes involved in DNA replication or cell cycle regulation.
Comparaison Avec Des Composés Similaires
Ethyl 6-(methyl)pyridine-2-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
Ethyl 6-(bromomethyl)pyridine-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 6-(fluoromethyl)pyridine-2-carboxylate: Similar structure but with a fluoromethyl group instead of a chloromethyl group.
Uniqueness: Ethyl 6-(chloromethyl)pyridine-2-carboxylate is unique due to its specific reactivity and potential applications in various fields. The presence of the chloromethyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
ethyl 6-(chloromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRNJYSCVHFYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575748 | |
| Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49668-99-7 | |
| Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)
